4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride
Overview
Description
4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride is a synthetic organic compound that features a pyrazole ring, a fluoroaniline moiety, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Etherification: The next step involves the etherification of the pyrazole derivative with a suitable fluoroaniline precursor.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent, such as ethanol or water.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, potentially yielding amine derivatives.
Substitution: The fluoroaniline and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN₃) are typical reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the pyrazole ring and the fluoroaniline moiety suggests that it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its potential for modification through various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the fluoroaniline moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]aniline
- **3-Fluoro-4-(2-(4-chloropyrazol-1-yl)ethoxy)aniline
- **4-Chloro-1H-pyrazole derivatives
Uniqueness
Compared to similar compounds, 4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride is unique due to the combination of the pyrazole ring and the fluoroaniline moiety. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethoxy]-3-fluoroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3O.ClH/c12-8-6-15-16(7-8)3-4-17-11-2-1-9(14)5-10(11)13;/h1-2,5-7H,3-4,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCPDKPBRWHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCCN2C=C(C=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-62-9 | |
Record name | Benzenamine, 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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